N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide
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Overview
Description
N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a phenyl group, and a thiophene-2-sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide typically involves the introduction of the difluoromethyl group into the molecule. One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes. For instance, the difluoromethylation of heteroaromatics can be accomplished using metal-based methods that transfer the CF2H group to C(sp2) sites . Another approach involves the use of difluorocarbene reagents for X-H insertion, where X can be oxygen, nitrogen, or sulfur .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and scalable reagents. The use of visible-light photocatalysis for difluoromethylation reactions has been explored for its mild and environmentally benign conditions . This method can be applied to both aromatic and aliphatic substrates, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl group or other substituents are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity and selectivity for target molecules . Additionally, the presence of the phenyl and thiophene-2-sulfonamide moieties can modulate the compound’s electronic properties and reactivity, further affecting its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide include other difluoromethylated amides, carbamates, thiocarbamates, ureas, and formamides . These compounds share the difluoromethyl group but differ in their core structures and functional groups.
Uniqueness
This compound is unique due to its combination of a difluoromethyl group with a phenyl and thiophene-2-sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S2/c12-11(13)14(9-5-2-1-3-6-9)18(15,16)10-7-4-8-17-10/h1-8,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHJRINDOMBKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(F)F)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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